Protected Hydroxyl Enables Orthogonal Reactivity
The target compound contains an acetoxy group at C4, which acts as a masked hydroxyl. This allows for chemo-selective reactions at the C2 carboxylic acid or the aromatic ring that would be incompatible with a free phenol. Its direct analog, 4-hydroxy-5,7-dimethoxy-2-naphthoic acid (CAS 77729-57-8), possesses a free phenolic -OH. Quantitative comparison of their physicochemical properties reveals the impact: the acetoxy derivative has a higher molecular weight (290.27 vs. 248.23 g/mol) and a different hydrogen-bonding profile, which affects both solubility and chromatographic behavior. This evidence is classified as 'Supporting evidence' due to the lack of direct comparative reaction data.
| Evidence Dimension | Molecular Weight and Functional Group |
|---|---|
| Target Compound Data | MW: 290.27 g/mol; C4-acetoxy group (ester) |
| Comparator Or Baseline | 4-Hydroxy-5,7-dimethoxy-2-naphthoic acid; MW: 248.23 g/mol; C4-hydroxyl group (phenol) |
| Quantified Difference | MW difference: +42.04 g/mol; Functional group: Acetoxy vs. Hydroxyl |
| Conditions | Standard molecular characterization (Chemsrc, Molbase) |
Why This Matters
For multi-step synthesis, the acetoxy-protected form is essential when reactions at other positions are incompatible with a free phenol, preventing unwanted side reactions and improving yield.
